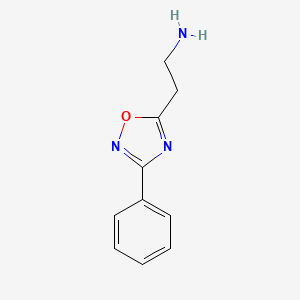

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

BenchChem offers high-quality 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQQRWVLQQGBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390117 |

Source

|

| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805184-96-7 |

Source

|

| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, a key scaffold in medicinal chemistry. The presented methodology is grounded in established principles of heterocyclic chemistry, emphasizing a robust and reproducible two-step sequence. We will delve into the mechanistic underpinnings of the chosen synthetic route, providing not just a procedure, but a framework for understanding and optimizing the synthesis.

The core of this synthesis lies in the construction of the 1,2,4-oxadiazole ring, a common bioisostere for esters and amides, followed by the deprotection of a primary amine. This approach is widely favored for its reliability and the commercial availability of the starting materials.

I. Synthetic Strategy and Mechanistic Overview

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is most effectively approached via a two-step process:

-

Formation of the 1,2,4-Oxadiazole Core: This involves the coupling of benzamidoxime with an N-protected β-amino acid, specifically N-Boc-β-alanine. This reaction proceeds through an initial acylation of the amidoxime, followed by a cyclodehydration to form the stable 5-substituted-3-phenyl-1,2,4-oxadiazole ring. The use of a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an activator like HOBt (Hydroxybenzotriazole), is a standard and efficient method to facilitate the initial amide bond formation.

-

Deprotection of the Primary Amine: The tert-butoxycarbonyl (Boc) protecting group is then removed under acidic conditions to yield the final primary amine. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common and effective method for this transformation, as it is highly efficient and the byproducts are volatile.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Step 1: Synthesis of tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate

This initial step focuses on the construction of the core heterocyclic ring system. The reaction involves the coupling of benzamidoxime with N-Boc-β-alanine, followed by an in-situ cyclodehydration.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Benzamidoxime | 136.15 | 10.0 | 1.36 g |

| N-Boc-β-alanine | 189.21 | 10.0 | 1.89 g |

| EDC | 191.70 | 12.0 | 2.30 g |

| HOBt | 135.12 | 12.0 | 1.62 g |

| DIPEA | 129.24 | 25.0 | 4.3 mL |

| DMF (anhydrous) | - | - | 50 mL |

| Ethyl Acetate | - | - | As needed |

| Saturated NaHCO₃(aq) | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Na₂SO₄ | - | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-β-alanine (1.89 g, 10.0 mmol), benzamidoxime (1.36 g, 10.0 mmol), EDC (2.30 g, 12.0 mmol), and HOBt (1.62 g, 12.0 mmol).

-

Add anhydrous dimethylformamide (DMF, 50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add N,N-Diisopropylethylamine (DIPEA, 4.3 mL, 25.0 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 100-110 °C. The cyclodehydration step is driven by heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-18 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.

Step 2: Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

This final step involves the removal of the Boc protecting group to furnish the desired primary amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate | 289.34 | (Assumed 8.0) | (2.31 g) |

| Dichloromethane (DCM) | - | - | 40 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 10 mL |

| Saturated NaHCO₃(aq) | - | - | As needed |

| Dichloromethane (DCM) | - | - | As needed |

| Anhydrous Na₂SO₄ | - | - | As needed |

Procedure:

-

Dissolve the tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate (e.g., 2.31 g, 8.0 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (10 mL) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution until the pH is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, typically as an oil or a low-melting solid.

III. Trustworthiness and Self-Validation

The reliability of this protocol is based on well-established and frequently published chemical transformations.

-

The Amidoxime to 1,2,4-Oxadiazole Conversion: This is a cornerstone of heterocyclic synthesis. The mechanism is well-understood, and the reaction is generally high-yielding. The use of standard peptide coupling reagents like EDC/HOBt for the initial acylation is a testament to the robustness of this step.

-

Boc Deprotection: The use of TFA for the removal of a Boc group is a standard procedure in peptide synthesis and organic chemistry in general. It is a clean, high-yielding reaction with easily removable byproducts.

For validation of the final product, standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by observing the chemical shifts, integrations, and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretches of the primary amine.

IV. Conclusion

The described two-step synthesis provides a reliable and efficient route to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. By leveraging a well-established method for 1,2,4-oxadiazole formation and a standard deprotection strategy, this protocol offers a high degree of reproducibility. This guide serves as a practical tool for researchers in drug discovery and development, providing a solid foundation for the synthesis of this and related compounds.

References

A Technical Guide to the Synthesis, Properties, and Handling of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Abstract: The 1,2,4-oxadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and amides and its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical overview of a specific derivative, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. While detailed experimental data for this exact molecule are not broadly published, this document synthesizes established principles of heterocyclic chemistry and data from closely related analogues to present a robust guide for its synthesis, characterization, and handling. We will cover the strategic synthesis, predicted physicochemical properties, stability considerations, and standard protocols for purification and analysis, providing researchers and drug development professionals with a comprehensive foundational resource.

Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a versatile pharmacophore that has garnered significant attention in drug discovery.[3] Its utility stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, which makes it an effective bioisosteric replacement for labile ester and amide functionalities.[1] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[4][5]

Notably, compounds featuring the 3-phenyl-1,2,4-oxadiazole core have been investigated as potent inhibitors of various enzymes, such as the SARS-CoV-2 main protease, highlighting the therapeutic potential of this structural motif.[6] The title compound, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, combines this privileged scaffold with a primary alkylamine side chain—a common feature in many neurologically active agents and a key functional group for further chemical modification. This guide serves as a practical manual for the synthesis and characterization of this and structurally similar compounds.

Predicted Physicochemical and Chemical Properties

Direct experimental data for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is limited. However, its properties can be reliably predicted based on its constituent functional groups. These predictions are crucial for planning synthesis, purification, and formulation strategies.

| Property | Predicted Value / Characteristic | Rationale and Scientific Insight |

| Molecular Formula | C₁₀H₁₁N₃O | Derived from the chemical structure. |

| Molecular Weight | 189.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid/oil | Based on analogous 3,5-disubstituted 1,2,4-oxadiazoles.[3] |

| pKa | ~9.5 - 10.5 | The primary aliphatic amine (-CH₂NH₂) is the most basic site. This value is typical for primary ethylamines and dictates that the compound will be protonated and water-soluble at physiological pH. |

| LogP | 1.5 - 2.5 (Calculated) | The phenyl group imparts lipophilicity, while the polar oxadiazole ring and the ionizable amine contribute to hydrophilicity. The LogP will be highly pH-dependent. |

| Solubility | Soluble in dilute aqueous acid and polar organic solvents (e.g., Methanol, DMSO, DMF). Sparingly soluble in nonpolar solvents (e.g., Hexane). | The basic amine allows for salt formation in acidic media, enhancing aqueous solubility. The aromatic and heterocyclic components ensure solubility in common organic solvents. |

| Chemical Stability | The 1,2,4-oxadiazole ring is generally stable but can be susceptible to reductive cleavage of the N-O bond under strong reducing conditions (e.g., H₂/Pd). It is stable to most common synthetic reagents. | |

| Reactivity | The primary amine is a key reactive handle for nucleophilic additions, amide bond formation, and reductive amination. The aromatic phenyl ring can undergo electrophilic substitution, although the oxadiazole ring is deactivating. |

Synthesis and Mechanistic Pathway

The most reliable and common method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is through the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[7] For the target molecule, this involves the reaction of benzamidoxime with a protected β-alanine derivative.

Mechanistic Rationale

The synthesis proceeds via two key stages:

-

O-Acylation: The nucleophilic hydroxylamine oxygen of the benzamidoxime attacks the electrophilic carbonyl carbon of the activated β-alanine derivative. This forms an O-acyl amidoxime intermediate. This step is often catalyzed by a weak base to deprotonate the amidoxime.

-

Cyclodehydration: Under thermal conditions or with a dehydrating agent, the intermediate undergoes an intramolecular cyclization. The amino group of the amidoxime attacks the imine carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.

The choice of protecting group for the amine is critical. A tert-butoxycarbonyl (Boc) group is ideal as it is stable to the reaction conditions and can be readily removed under acidic conditions without affecting the newly formed oxadiazole ring.

Caption: Synthetic pathway for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride.

Materials:

-

Benzamidoxime

-

N-Boc-β-alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Toluene, Anhydrous

-

Dichloromethane (DCM), Anhydrous

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

Activation and Coupling (Formation of Intermediate): a. To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous DCM (0.2 M), add EDC (1.2 eq) and HOBt (1.2 eq). b. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. c. Add benzamidoxime (1.0 eq) followed by the dropwise addition of DIEA (2.5 eq). d. Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the consumption of starting materials. e. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime intermediate is often carried forward without further purification.

-

Cyclodehydration: a. Dissolve the crude intermediate from the previous step in toluene (0.1 M). b. Heat the solution to reflux (approx. 110 °C) for 8-12 hours. Monitor the formation of the oxadiazole ring by TLC or LC-MS. c. Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude Boc-protected product.

-

Purification of Protected Intermediate: a. Purify the crude material using flash column chromatography on silica gel. b. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30%). c. Combine fractions containing the pure product (as determined by TLC) and concentrate to yield tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate as a solid or oil.

-

Boc Deprotection: a. Dissolve the purified Boc-protected compound in a minimal amount of DCM. b. Add an excess of either Trifluoroacetic acid (TFA, ~10-20 eq) or a solution of 4M HCl in dioxane (~5-10 eq). c. Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC/LC-MS. d. Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene several times to remove residual acid. e. Triturate the resulting residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl). f. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, as a stable salt.

Analytical Characterization and Purification Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for purification and characterization.

Expected Analytical Signatures:

-

¹H NMR Spectroscopy:

-

Phenyl Protons: Multiplets in the aromatic region (~7.4-8.1 ppm, 5H).

-

Ethylamine Protons: Two characteristic triplets in the aliphatic region. The CH₂ adjacent to the oxadiazole (~3.3-3.6 ppm, 2H) and the CH₂ adjacent to the amine (~3.1-3.4 ppm, 2H). The exact shifts can vary based on the salt form and solvent.

-

Amine Protons: A broad singlet (NH₃⁺) that can exchange with D₂O, typically downfield (~8.0-9.0 ppm) in the salt form.

-

-

¹³C NMR Spectroscopy:

-

Oxadiazole Carbons: Two quaternary carbons at ~175-180 ppm (C5) and ~165-170 ppm (C3).

-

Phenyl Carbons: Signals between ~125-135 ppm.

-

Ethylamine Carbons: Two signals in the aliphatic region, typically ~35-45 ppm.

-

-

Mass Spectrometry (MS):

-

In positive ion mode (ESI+), the primary observed ion will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight + 1.007.

-

Expected [M+H]⁺ for C₁₀H₁₁N₃O: 190.0975. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) can be used to assess purity. The compound should elute as a single, sharp peak.

-

Biological Context and Applications

The 1,2,4-oxadiazole moiety is recognized as a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications.[3][7]

-

Enzyme Inhibition: As mentioned, 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease.[6] The ethanamine side chain of the title compound could potentially interact with active site residues or serve as a vector for targeting specific cellular compartments.

-

Receptor Modulation: The β-arylethylamine structural motif is a core component of many neurotransmitters and psychoactive drugs.[8] Therefore, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine could be investigated for activity at aminergic G-protein coupled receptors (GPCRs).

-

Antiparasitic and Antimicrobial Activity: Numerous 1,2,4-oxadiazole compounds have shown promise as antileishmanial, antibacterial, and antifungal agents.[3][4] The specific combination of the phenyl and ethanamine substituents could yield novel antimicrobial properties.

The primary amine provides a crucial handle for creating libraries of related compounds through techniques like amide coupling or reductive amination, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

While 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is not a widely commercialized or studied compound, its synthesis and chemical properties can be confidently navigated using established principles of heterocyclic and medicinal chemistry. This guide provides the necessary theoretical framework and practical protocols for its preparation, purification, and characterization. The combination of the metabolically robust 1,2,4-oxadiazole core and the versatile β-phenylethylamine motif makes this compound and its derivatives an interesting platform for exploration in modern drug discovery programs.

References

-

Głuch-Lutwin, M., & Gryboś, R. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 15(6), 682. Available from: [Link]

-

Li, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(15), 5892. Available from: [Link]

-

Pinheiro, L. C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(19), 6932. Available from: [Link]

-

Pace, A., & Buscemi, S. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2019(1), 378-399. Available from: [Link]

-

Liu, B., et al. (2025). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Note: While the specific article is a future publication, the reference highlights the relevance of the β-arylethylamine scaffold. A placeholder URL is provided based on the journal: [Link]

-

Shaferov, A.V., & Fershtat, L.L. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 93(2). Available from: [Link]

-

Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. IOP Conference Series: Materials Science and Engineering, 454, 012096. Available from: [Link]

-

Wang, Y., et al. (2022). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128643. Available from: [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available from: [Link]

-

Kumar, A., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Bioinorganic Chemistry and Applications, 2012, 672715. Available from: [Link]

-

Sil, D., et al. (2023). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. ResearchGate. [Diagram reference]. Available from: [Link]

-

Silvestrini, B., & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy, 16(3), 209–217. Available from: [Link]

-

Gangadhar, V., & Jayaroopa, P. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). ResearchGate. Available from: [Link]

-

Khan, I., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Drug Metabolism Reviews, 53(2), 292-316. Available from: [Link]

-

de Oliveira, V. N. M., et al. (2018). Synthesis and biological evaluation of N-cyclohexyl-3-aryl-1,2,4-oxadiazole derivatives. Medicinal Chemistry Research, 27, 123-132. [Referenced within other articles]. Available from: [Link]

-

Tarko, A., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(21), 7240. Available from: [Link]

-

Schenone, S., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 38(1), 215-224. Available from: [Link]

-

Reddy, C. R., et al. (2015). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. International Journal of ChemTech Research, 8(11), 38-44. Available from: [Link]

-

Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available from: [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 805184-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold

The five-membered 1,2,4-oxadiazole ring is a highly valued heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Recognized for its unique bioisosteric properties, where it can mimic ester and amide functionalities, this moiety offers enhanced metabolic stability and favorable pharmacokinetic profiles.[3][4] The inherent stability of the 1,2,4-oxadiazole ring, coupled with its capacity for diverse substitution at the C3 and C5 positions, makes it a versatile framework for the development of novel therapeutic agents.[4] Compounds incorporating this scaffold have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] This guide focuses on a specific derivative, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, providing a comprehensive overview of its chemical characteristics, a proposed synthetic pathway based on established methodologies, and its potential in the landscape of modern drug development.

Chemical & Physical Properties

A summary of the key chemical identifiers and properties for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is provided below.

| Property | Value | Source(s) |

| CAS Number | 805184-96-7 | Generic Supplier Data |

| Molecular Formula | C₁₀H₁₁N₃O | Generic Supplier Data |

| Molecular Weight | 189.21 g/mol | Generic Supplier Data |

| Synonyms | 5-(2-Aminoethyl)-3-phenyl-1,2,4-oxadiazole | N/A |

| Physical Form | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (predicted) | N/A |

Proposed Synthetic Pathway and Experimental Protocol

The proposed pathway leverages the reaction between benzamidoxime (1 ) and an N-protected β-alanine derivative, such as Boc-β-alanine (2 ), followed by deprotection.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine: A Technical Guide

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, which imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 805184-96-7) represents a key building block in the synthesis of various pharmacologically active agents. Its structural characterization is paramount for ensuring the quality and integrity of downstream drug discovery and development processes. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | d, J=6.05 Hz | 2H | H-2', H-6' (ortho-protons of phenyl ring) |

| 7.46-7.53 | m | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl ring) |

| 3.25 | t, J=6.32 Hz | 2H | H-α (CH₂ adjacent to oxadiazole) |

| 3.09 | t, J=6.32 Hz | 2H | H-β (CH₂ adjacent to NH₂) |

| 1.63 | br s | 2H | NH₂ |

Interpretation:

-

The downfield signals at 8.08 ppm and 7.46-7.53 ppm are characteristic of aromatic protons. The doublet at 8.08 ppm corresponds to the two ortho-protons of the phenyl ring, which are deshielded by the electron-withdrawing effect of the 1,2,4-oxadiazole ring. The multiplet between 7.46-7.53 ppm represents the meta- and para-protons of the phenyl group.

-

The two triplets at 3.25 ppm and 3.09 ppm are indicative of an ethyl bridge with adjacent, distinct electronic environments. The triplet at 3.25 ppm is assigned to the methylene protons (H-α) directly attached to the C5 position of the oxadiazole ring. Its downfield shift is due to the electronegativity of the heterocyclic system. The upfield triplet at 3.09 ppm corresponds to the methylene protons (H-β) adjacent to the primary amine group. The coupling between these two methylene groups results in the observed triplet splitting pattern (J = 6.32 Hz).

-

The broad singlet at 1.63 ppm is characteristic of the two protons of the primary amine (NH₂). The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~178 | C5 (Oxadiazole) | Highly deshielded due to attachment to two electronegative heteroatoms (O and N). |

| ~168 | C3 (Oxadiazole) | Also significantly deshielded, attached to two nitrogen atoms. |

| ~131 | C4' (para-C of Phenyl) | Aromatic carbon with typical chemical shift. |

| ~129 | C3', C5' (meta-C of Phenyl) | Aromatic carbons with typical chemical shifts. |

| ~127 | C2', C6' (ortho-C of Phenyl) | Aromatic carbons with typical chemical shifts. |

| ~126 | C1' (ipso-C of Phenyl) | Quaternary carbon attached to the oxadiazole ring. |

| ~40 | C-β (CH₂-NH₂) | Aliphatic carbon adjacent to the amine group. |

| ~28 | C-α (CH₂-Oxadiazole) | Aliphatic carbon adjacent to the oxadiazole ring. |

Causality behind Predicted Shifts: The carbons of the 1,2,4-oxadiazole ring (C3 and C5) are expected to resonate at very low field (~168-178 ppm) due to the strong deshielding effect of the adjacent electronegative oxygen and nitrogen atoms. The phenyl carbons will appear in the typical aromatic region (126-131 ppm). The aliphatic carbons of the ethylamine side chain will be found upfield, with the carbon alpha to the oxadiazole ring being slightly more deshielded than the carbon beta to the amine.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is expected to show characteristic absorption bands for the amine, the aromatic ring, and the oxadiazole heterocycle.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1650-1630 | Medium to strong | C=N stretching (oxadiazole ring) |

| 1600-1450 | Medium to strong | C=C stretching (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretching (oxadiazole ring) |

| 1100-1000 | Strong | C-O stretching (oxadiazole ring) |

| 900-675 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation: The presence of a primary amine will be clearly indicated by the N-H stretching vibrations in the 3400-3250 cm⁻¹ region. The aromatic and aliphatic C-H stretches will appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The key diagnostic peaks for the 1,2,4-oxadiazole ring are the C=N stretching vibration (around 1650-1630 cm⁻¹) and the strong C-O-C and C-O stretching bands in the fingerprint region (1250-1000 cm⁻¹).[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺.

Predicted Fragmentation Pathway:

The fragmentation of 1,2,4-oxadiazoles is well-documented and often involves the cleavage of the heterocyclic ring.

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway.

Interpretation of Fragmentation:

-

[M+H]⁺ (m/z 190.1): The protonated molecular ion.

-

Loss of ethylamine (m/z 147.1): Cleavage of the bond between the ethyl group and the oxadiazole ring would lead to a fragment corresponding to the phenyl-oxadiazole cation.

-

Formation of the ethylamine cation (m/z 44.1): The complementary fragment from the cleavage of the ethylamine side chain.

-

Ring Fragmentation (m/z 133.0 and 77.1): The 1,2,4-oxadiazole ring can undergo further fragmentation, potentially losing a methylene group from the side chain followed by the loss of N₂CO to yield a phenyl cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For fragmentation studies, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor.

Conclusion

The collective analysis of ¹H NMR, predicted ¹³C NMR, predicted IR, and predicted MS data provides a robust and self-validating spectroscopic profile for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine. The experimental ¹H NMR data confirms the presence and connectivity of the proton-containing moieties. The predicted spectra for ¹³C NMR, IR, and MS, based on well-established principles and data from analogous structures, offer a reliable framework for the comprehensive characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in ensuring the identity and purity of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine in their drug discovery and development endeavors.

References

-

Synthesis and Screening of New[3][7][8]Oxadiazole,[3][5][8]Triazole, and[3][5][8]Triazolo[4,3-b][3][5][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine(CAS# 959-14-8). Angene Chemical. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. National Institutes of Health. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Taylor & Francis Online. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

-

Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]

-

Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl). ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. ResearchGate. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

-

CFM-ID. Wishart Research Group. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]

-

5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone. National Institutes of Health. [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI. [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

-

1-(5-phenyl-1,3-oxazol-2-yl)ethanamine. ChemSynthesis. [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. CAS 805184-96-7 | 2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine - Synblock [synblock.com]

- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. angenesci.com [angenesci.com]

- 8. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Purity and Characterization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for establishing the purity and confirming the identity of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical importance of robust analytical methodologies in pharmaceutical research, this document outlines a multi-faceted approach encompassing chromatographic and spectroscopic techniques. We delve into the rationale behind method selection, provide step-by-step protocols for implementation, and discuss the interpretation of the resulting data. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets. The subject of this guide, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS No. 805184-96-7), is a primary amine featuring this heterocyclic core. Its structural alerts suggest potential applications as a building block in the synthesis of more complex pharmaceutical agents. Given its role as a potential precursor or active pharmaceutical ingredient (API), a rigorous assessment of its purity and a comprehensive characterization of its structure are paramount. The presence of impurities can significantly impact biological activity, toxicity, and the overall safety profile of a drug candidate.

Table 1: Physicochemical Properties of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

| Property | Value | Source |

| CAS Number | 805184-96-7 | [1][2][3] |

| Molecular Formula | C10H11N3O | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Appearance | Typically an off-white to pale yellow solid | General knowledge |

| Storage | Dry, sealed place | [1] |

Purity Assessment: A Chromatographic Approach

The determination of purity is a critical first step in the characterization of any compound intended for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Rationale for Reverse-Phase HPLC (RP-HPLC)

For a molecule like 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, which possesses both a nonpolar phenyl group and a polar ethylamine substituent, RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The nonpolar nature of the phenyl ring will interact with the stationary phase, while the polar amine group will have a higher affinity for the mobile phase. This differential partitioning allows for the separation of the target compound from potential impurities, which may be more or less polar.

Experimental Protocol: RP-HPLC for Purity Determination

This protocol is a starting point and may require optimization based on the specific impurity profile of the synthesized batch.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). A common starting point is a gradient elution to effectively separate a wider range of potential impurities.[4][5]

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Gradient elution from 10% to 90% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or determined by UV scan)

-

Injection Volume: 10 µL

-

-

Analysis and Data Interpretation:

-

Inject the standard and sample solutions.

-

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Caption: Workflow for RP-HPLC Purity Assessment.

Structural Characterization: A Spectroscopic Toolkit

Once the purity of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine has been established, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose, each providing a unique piece of the structural puzzle.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, which is a fundamental aspect of its identity.

Rationale for Electrospray Ionization (ESI):

For a molecule containing a basic amine group like 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, ESI is an ideal ionization technique. In the positive ion mode, the amine group will readily accept a proton, forming a protonated molecule [M+H]+. The mass of this ion will be one unit higher than the molecular weight of the neutral compound.

Expected Results:

The molecular formula of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is C10H11N3O, with a monoisotopic molecular weight of 189.0902 g/mol . In the positive ion ESI-MS spectrum, the most prominent peak is expected to be the [M+H]+ ion at m/z 190.0980. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Table 2: Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]+ | 190.0980 |

| [M+Na]+ | 212.0799 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy:

Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features (in CDCl₃, 300 MHz):

-

Aromatic Protons: The phenyl group will give rise to signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the phenyl ring will likely appear as a complex multiplet.

-

Ethylamine Protons: The two methylene groups of the ethylamine chain will appear as distinct signals. The methylene group adjacent to the oxadiazole ring (C-CH₂-N) will likely be a triplet, and the methylene group attached to the nitrogen (CH₂-NH₂) will also likely be a triplet. The exact chemical shifts and coupling patterns will depend on the solvent and other factors.

-

Amine Protons: The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. The chemical shift of this signal is highly variable and can be confirmed by D₂O exchange, where the signal disappears.

¹³C NMR Spectroscopy:

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Features (in CDCl₃, 75 MHz):

-

Oxadiazole Carbons: The two carbon atoms of the 1,2,4-oxadiazole ring will appear at low field (downfield) due to their electron-deficient nature, typically in the range of δ 160-180 ppm.[6]

-

Aromatic Carbons: The six carbon atoms of the phenyl ring will give rise to several signals in the aromatic region (δ 120-140 ppm).

-

Ethylamine Carbons: The two aliphatic carbon atoms of the ethylamine chain will appear at high field (upfield), typically in the range of δ 20-50 ppm.

Caption: Integrated Spectroscopic Characterization Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

-

N-H Stretch: The primary amine will show one or two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Stretching vibrations for the C-H bonds of the phenyl group will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Stretching vibrations for the C-H bonds of the ethyl group will appear just below 3000 cm⁻¹.

-

C=N Stretch: The carbon-nitrogen double bonds within the oxadiazole ring will exhibit a stretching absorption in the region of 1600-1680 cm⁻¹.

-

C-O Stretch: The carbon-oxygen single bond in the oxadiazole ring will have a stretching vibration in the fingerprint region, typically around 1000-1300 cm⁻¹.

Conclusion: A Framework for Quality and Confidence

The analytical methodologies outlined in this guide provide a robust framework for the comprehensive purity assessment and structural characterization of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. By employing a combination of high-resolution chromatography and a suite of spectroscopic techniques, researchers and drug development professionals can ensure the quality, identity, and integrity of this important chemical entity. Adherence to these principles of rigorous analytical science is fundamental to the advancement of safe and effective therapeutics. The protocols provided herein serve as a validated starting point, with the understanding that method optimization may be necessary to address the unique challenges presented by specific synthetic routes and impurity profiles.

References

-

MDPI. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(5), 1681. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,5'-(1,2-Ethanediyl)-bis-(3-phenyl-1,2,4-oxadiazole). Retrieved from [Link]

-

ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

-

Hindawi. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry, 2022, 5895304. Retrieved from [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

Sources

- 1. CAS 805184-96-7 | 2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine - Synblock [synblock.com]

- 2. 2-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine | CAS: 805184-96-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. aceschem.com [aceschem.com]

- 4. researchgate.net [researchgate.net]

- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 6. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of 1,2,4-Oxadiazoles: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – The 1,2,4-oxadiazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the therapeutic potential of 1,2,4-oxadiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, key experimental evaluation techniques, and future perspectives.

Introduction: The Versatility of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological macromolecules.[1][2] This inherent characteristic, coupled with its synthetic accessibility, has made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases. Extensive research has unveiled the potential of 1,2,4-oxadiazole derivatives as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other activities.[1][3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,4-Oxadiazole derivatives have demonstrated significant promise in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: A primary strategy through which these compounds exert their anticancer effects is by inhibiting enzymes that are overactive in cancer cells. These include:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases play a pivotal role in tumor cell proliferation, angiogenesis, and metastasis. Certain 1,2,4-oxadiazole derivatives have been shown to effectively inhibit these receptors.[4][5]

-

Histone Deacetylases (HDACs): HDACs are critical regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Several 1,2,4-oxadiazole-based compounds have been identified as potent HDAC inhibitors.[5][6]

-

Methionine Aminopeptidase (MetAP): This enzyme is essential for the maturation of many proteins required for cell growth, making it an attractive target for cancer therapy.[4]

-

-

Disruption of Microtubule Dynamics: Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

-

Signaling Pathway Modulation: The anticancer activity of 1,2,4-oxadiazoles is also attributed to their ability to modulate critical signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer.[4]

Illustrative Signaling Pathway: EGFR Inhibition

Caption: Inhibition of EGFR signaling by a 1,2,4-oxadiazole derivative.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. 1,2,4-Oxadiazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators and pathways.

Mechanisms of Anti-inflammatory Action:

-

Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins. Certain 1,2,4-oxadiazole derivatives exhibit selective COX-2 inhibition, offering the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.[6]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. 1,2,4-Oxadiazoles have been shown to inhibit the activation of the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3]

Illustrative Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for determining the COX inhibitory activity of 1,2,4-oxadiazole derivatives.

Antimicrobial and Antiviral Frontiers

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-Oxadiazole derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses.

Antimicrobial and Antiviral Mechanisms:

-

Antibacterial Activity: These compounds can inhibit essential bacterial enzymes, such as penicillin-binding proteins (PBPs), disrupting cell wall synthesis.[6]

-

Antifungal Activity: Some derivatives function as succinate dehydrogenase inhibitors, interfering with the fungal respiratory chain.

-

Antiviral Activity: A notable example is the inhibition of the papain-like protease (PLpro) of SARS-CoV-2, an enzyme crucial for viral replication.[7]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following are key assays used to evaluate the biological activities of 1,2,4-oxadiazole derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[8][9]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the 1,2,4-oxadiazole derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][10]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[11][12]

Step-by-Step Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate containing broth medium.[11]

-

Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.[12]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterial strain.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Activity: Mycelial Growth Inhibition Assay

This assay is used to evaluate the effect of a compound on the growth of filamentous fungi.[13]

Step-by-Step Protocol:

-

Amended Media Preparation: Incorporate various concentrations of the 1,2,4-oxadiazole derivative into a suitable agar medium.[13]

-

Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.[7]

-

Growth Measurement: Measure the diameter of the fungal colony in both the treated and control plates.[7]

-

Inhibition Calculation: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.[13]

Quantitative Data Summary

The following table summarizes representative biological activity data for select 1,2,4-oxadiazole derivatives from the literature.

| Compound ID | Biological Activity | Target/Cell Line | IC50/EC50 (µM) | Reference |

| Compound A | Anticancer | MCF-7 (Breast Cancer) | 0.081 (mM) | [14] |

| Compound B | Anticancer | A549 (Lung Cancer) | Sub-micromolar | [6] |

| Compound C | Antiviral | SARS-CoV-2 PLpro | 1.0 | [7] |

| Compound D | Antifungal | Rhizoctonia solani | 12.68 (µg/mL) | N/A |

| Compound E | Antifungal | Colletotrichum capsica | 8.81 (µg/mL) | N/A |

Future Directions and Conclusion

The therapeutic potential of 1,2,4-oxadiazole derivatives is vast and continues to expand. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess their drug-like properties and in vivo efficacy.

-

Combination Therapies: Exploring the synergistic effects of 1,2,4-oxadiazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

References

-

Gornicka, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5136. Available at: [Link]

-

Bieruta, K., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. Available at: [Link]

-

Di Micco, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3123. Available at: [Link]

-

Bio-protocol. (n.d.). Mycelial Growth Inhibition Assay. Available at: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

-

Chen, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127387. Available at: [Link]

-

Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135763. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

-

Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology, 18(2), 1-8. Available at: [Link]

-

de Oliveira, R. S., et al. (2022). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. Available at: [Link]

-

Diallo, A., et al. (2021). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 15(10), 450-457. Available at: [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]

-

Broekaert, W. F., et al. (1990). An automated quantitative assay for fungal growth inhibition. FEMS Microbiology Letters, 69(1-2), 55-59. Available at: [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

-

Mohan, C. D., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. Available at: [Link]

-

Sakkas, H., & Papadopoulou, C. (2017). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Foods, 6(3), 20. Available at: [Link]

-

protocols.io. (2023). Measuring fungal anti-E. coli activity using the zone of inhibition (ZOI) assay. Available at: [Link]

-

ResearchGate. (2018). How can I assay for cyloxgenase synthase 2 activity without using the assay kit? Available at: [Link]

-

YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]

-

Li, Y., et al. (2024). Antifungal Activity of Acorus calamus Essential Oil Against Rice Blast Fungus Magnaporthe oryzae and Its Composition Characterization. Plants, 13(3), 332. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Appeal of the 1,2,4-Oxadiazole Nucleus: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The five-membered 1,2,4-oxadiazole ring, a seemingly simple heterocyclic motif, has garnered significant and sustained interest within the drug discovery community.[1][2] First synthesized in 1884 by Tiemann and Krüger, this scaffold has transitioned from a chemical curiosity to a cornerstone in the design of novel therapeutics. Its unique physicochemical properties, metabolic stability, and its capacity to act as a bioisosteric replacement for labile ester and amide functionalities have cemented its status as a "privileged scaffold".[1][3][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of 3,5-disubstituted 1,2,4-oxadiazoles, offering a technical resource for researchers and scientists dedicated to the advancement of medicinal chemistry.

The inherent stability of the 1,2,4-oxadiazole ring, coupled with its electron-withdrawing nature, confers favorable pharmacokinetic properties to parent molecules.[5][6] The two nitrogen atoms are of a pyridine-type and the oxygen is furan-like, rendering the ring electron-poor.[3][6] This electronic characteristic influences its interactions with biological targets and contributes to its metabolic robustness, a critical attribute in drug design. This guide will delve into the synthetic methodologies that have made this scaffold readily accessible, the rationale behind its use as a bioisostere, and the ever-expanding landscape of its biological activities.

Synthetic Strategies for 3,5-Disubstituted 1,2,4-Oxadiazoles: A Chemist's Toolkit

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is primarily achieved through two convergent and highly versatile synthetic approaches: the acylation and cyclization of amidoximes, and the 1,3-dipolar cycloaddition of nitrile oxides.[7] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Amidoxime Route: A Robust and Widely Applicable Method

The most prevalent and dependable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its activated derivative.[7][8] This [4+1] cycloaddition approach is characterized by its broad substrate scope and generally high yields.

The general workflow for this synthesis can be visualized as follows:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details critical safety and handling procedures, outlines its physicochemical properties, and provides an established synthetic protocol. This information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a substituted 1,2,4-oxadiazole, a class of five-membered heterocyclic compounds that are recognized as bioisosteres of esters and amides, leading to enhanced metabolic stability in potential drug candidates.[1][2] The 1,2,4-oxadiazole ring is a common scaffold in a wide range of biologically active molecules with applications including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]

| Property | Value | Source |

| Chemical Name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | [5][6][7] |

| CAS Number | 805184-96-7 | [5][6][7] |

| Molecular Formula | C₁₀H₁₁N₃O | [5][6][7] |

| Molecular Weight | 189.21 g/mol | [5][6][7] |

| Synonyms | 2-(3-Phenyl-[5][6]oxadiazol-5-YL)-ethylamine | [6] |

| Purity | Typically available at ≥95% or ≥98% | [5][6] |

| Storage | Store in a dry, sealed place. | [6] |

Hazard Identification and Safety Precautions

GHS Hazard Classification: [6] Based on supplier information, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram: [6]

Signal Word: Warning[6]

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling this compound to mitigate the risks of skin, eye, and respiratory tract irritation.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[8]

-

Eye/Face Protection: Use government-approved safety glasses with side-shields or chemical goggles.[8] A face shield may be required for larger quantities or when there is a risk of splashing.

-

Skin and Body Protection: A standard laboratory coat is required. For larger scale operations, additional protective clothing may be necessary.

-

Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8] If engineering controls are not sufficient, use a government-approved respirator. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]

Experimental Protocols

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the deprotection of an N-protected precursor. The following protocol is adapted from a patented synthetic route.[9]

Synthesis via Boc Deprotection

This procedure describes the removal of a tert-Butoxycarbonyl (Boc) protecting group from a suitable precursor to yield the target primary amine.

Reaction Scheme:

Caption: Boc deprotection to yield the target primary amine.

Materials:

-

tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate (Precursor)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: In a suitable round-bottom flask, suspend the precursor, tert-butyl (2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate (1.0 eq), in anhydrous dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) to the suspension. The volume of TFA can be equal to that of the DCM used.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: a. Upon completion, dilute the reaction mixture with additional DCM. b. Carefully transfer the diluted mixture to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. c. Wash the organic layer with brine. d. Extract the aqueous phases with DCM (3x).

-